4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors such as anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Substitution Reactions:
Amination: The 2-position is functionalized by reacting the intermediate with 3-(trifluoromethyl)aniline under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with altered oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce halogens or other groups onto the aromatic rings.
Scientific Research Applications
4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, interference with signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-7-phenyl-2-{[3-(fluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 4-methyl-7-phenyl-2-{[3-(chloromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 4-methyl-7-phenyl-2-{[3-(bromomethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The presence of the trifluoromethyl group in 4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H18F3N3O |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-methyl-7-phenyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H18F3N3O/c1-13-20-18(10-15(11-19(20)29)14-6-3-2-4-7-14)28-21(26-13)27-17-9-5-8-16(12-17)22(23,24)25/h2-9,12,15H,10-11H2,1H3,(H,26,27,28) |
InChI Key |
KNQCGHFYTNNWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)C(F)(F)F)CC(CC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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